REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:9][CH3:10])[CH2:4][C:5](OC)=[O:6])[CH3:2].[NH2:11][NH2:12]>C(O)C>[NH2:11][NH:12][C:5](=[O:6])[CH2:4][N:3]([CH2:9][CH3:10])[CH2:1][CH3:2]
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Name
|
|
Quantity
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4.167 mL
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Type
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reactant
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Smiles
|
C(C)N(CC(=O)OC)CC
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Name
|
|
Quantity
|
1.336 mL
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
4 mL
|
Type
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solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The solution was heated
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Type
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TEMPERATURE
|
Details
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to reflux temperature overnight
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Duration
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8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed under reduced pressure
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Type
|
CUSTOM
|
Details
|
the product was isolated as an oil in a quantitative yield
|
Type
|
CUSTOM
|
Details
|
was used without further purification
|
Name
|
|
Type
|
|
Smiles
|
NNC(CN(CC)CC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |